![molecular formula C15H23N3O3S B4463984 N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4463984.png)
N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
Vue d'ensemble
Description
N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, commonly known as SMT19969, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
SMT19969 works by inhibiting the enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis. Specifically, SMT19969 binds to a unique pocket on the enzyme, preventing it from functioning properly. This results in the accumulation of uncharged tRNA molecules, which triggers the cellular stress response and ultimately leads to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of SMT19969 are still being studied. However, it is known that SMT19969 can reduce inflammation and improve symptoms in animal models of IBD. Additionally, SMT19969 has been shown to have antibacterial activity against several strains of bacteria, including Clostridioides difficile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using SMT19969 in lab experiments is its specificity for LeuRS. This makes it a useful tool for studying the role of LeuRS in protein synthesis and cellular stress response. However, one limitation of using SMT19969 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on SMT19969. One area of interest is the development of SMT19969 derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of SMT19969, particularly in the context of its potential therapeutic applications. Finally, SMT19969 could also be explored as a potential treatment for other diseases, such as cancer or viral infections.
Conclusion
In conclusion, SMT19969 is a small molecule drug with a unique mechanism of action that has shown promise in the treatment of inflammatory bowel disease and other conditions. Its specificity for LeuRS makes it a useful tool for studying the role of this enzyme in protein synthesis and cellular stress response. However, further research is needed to fully understand the biochemical and physiological effects of SMT19969 and its potential therapeutic applications.
Applications De Recherche Scientifique
SMT19969 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of inflammatory bowel disease (IBD). Studies have shown that SMT19969 can reduce inflammation and improve symptoms in animal models of IBD. Additionally, SMT19969 has been shown to have antibacterial activity against several strains of bacteria, including Clostridioides difficile, a common cause of antibiotic-associated diarrhea.
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonyl-N-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12(2)16-15(19)13-5-4-6-14(11-13)22(20,21)18-9-7-17(3)8-10-18/h4-6,11-12H,7-10H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEGIIRRCSKKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.